4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can often be found in databases such as PubChem .Scientific Research Applications
Complex Formation and Structural Analysis : Toda et al. (1988) discovered that from an equilibrium mixture of two tautomers of 1,2,3-triazole, the unstable 1H-isomer could be isolated as a complex with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. This study contributes to understanding the structural properties and stabilization of triazole derivatives Toda et al., 1988.
Synthesis of Energetic Salts : Wang et al. (2007) focused on the preparation of triazolyl-functionalized monocationic energetic salts, which involved reactions of 1-(chloromethyl)-1H-1,2,4-triazole with various compounds. These salts demonstrated good thermal stability and relatively high density, suggesting their potential in materials science Wang et al., 2007.
Antioxidant and Urease Inhibition Activities : Khan et al. (2010) synthesized new series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including those with a 2,4-dimethylphenyl component. These compounds showed significant antioxidant activity and urease inhibitory activities, contributing to the field of medicinal chemistry Khan et al., 2010.
Crystal Structure Determination : Yeo et al. (2019) analyzed a compound closely related to 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole, providing insights into its crystal structure and molecular interactions. This research adds to the understanding of the structural properties of triazole derivatives Yeo et al., 2019.
Synthesis of Intermediate for Pesticides : Ying (2004) developed a method to synthesize 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides. This highlights the compound's relevance in the agricultural sector Ying, 2004.
Corrosion Inhibition : Bentiss et al. (2007) explored the use of 4H-triazole derivatives, including those with dimethylphenyl groups, as corrosion inhibitors for mild steel in hydrochloric acid. Their findings are significant in the field of corrosion science Bentiss et al., 2007.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,4-dimethylphenyl)triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPVKCLDGSHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.